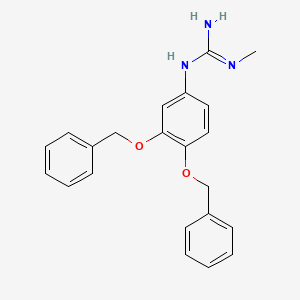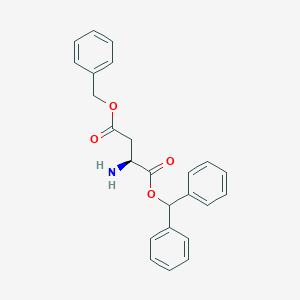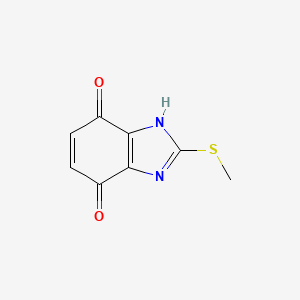![molecular formula C17H20N2O B12574615 N,N-Bis[(1R)-1-phenylethyl]urea CAS No. 600728-22-1](/img/structure/B12574615.png)
N,N-Bis[(1R)-1-phenylethyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Bis[(1R)-1-phenylethyl]urea is an organic compound with the molecular formula C17H20N2O. It is a derivative of urea, where the nitrogen atoms are substituted with (1R)-1-phenylethyl groups.
准备方法
Synthetic Routes and Reaction Conditions
N,N-Bis[(1R)-1-phenylethyl]urea can be synthesized through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents. This method is efficient and environmentally friendly, producing high yields with high chemical purity . Another common method involves the reaction of isocyanates or carbamoyl chlorides with ammonia, although this method is less environmentally friendly due to the use of phosgene .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, with considerations for environmental impact and safety. The use of water as a solvent and the avoidance of hazardous reagents like phosgene are preferred in industrial settings .
化学反应分析
Types of Reactions
N,N-Bis[(1R)-1-phenylethyl]urea undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the phenylethyl groups can be replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include potassium isocyanate, ammonia, and various nucleophiles. Reaction conditions typically involve mild temperatures and aqueous environments to promote high yields and purity .
Major Products
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. Substitution reactions can yield a variety of substituted urea derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .
科学研究应用
N,N-Bis[(1R)-1-phenylethyl]urea has a wide range of applications in scientific research:
作用机制
The mechanism of action of N,N-Bis[(1R)-1-phenylethyl]urea involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The phenylethyl groups enhance its binding affinity to specific targets, making it effective in various applications. The compound can stabilize transition states and activate substrates in chemical reactions, contributing to its effectiveness as a catalyst and reagent .
相似化合物的比较
Similar Compounds
N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use as an organocatalyst in organic chemistry.
N,N’-Bis(phenylcarbamoyl)alkyldiamines: Used as thermal stabilizers for poly(vinyl chloride).
Bis urea type low molecular weight molecules: Known for their self-assembling properties and use in gelation.
Uniqueness
N,N-Bis[(1R)-1-phenylethyl]urea is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity.
属性
CAS 编号 |
600728-22-1 |
|---|---|
分子式 |
C17H20N2O |
分子量 |
268.35 g/mol |
IUPAC 名称 |
1,1-bis[(1R)-1-phenylethyl]urea |
InChI |
InChI=1S/C17H20N2O/c1-13(15-9-5-3-6-10-15)19(17(18)20)14(2)16-11-7-4-8-12-16/h3-14H,1-2H3,(H2,18,20)/t13-,14-/m1/s1 |
InChI 键 |
JZMDIPSRFRIVQH-ZIAGYGMSSA-N |
手性 SMILES |
C[C@H](C1=CC=CC=C1)N([C@H](C)C2=CC=CC=C2)C(=O)N |
规范 SMILES |
CC(C1=CC=CC=C1)N(C(C)C2=CC=CC=C2)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


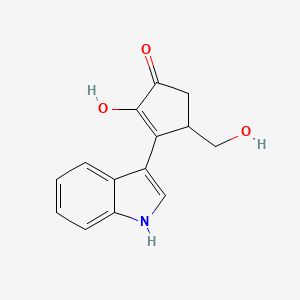
![Phosphine oxide, [2-[(methoxymethoxy)methyl]-2-propenyl]diphenyl-](/img/structure/B12574541.png)
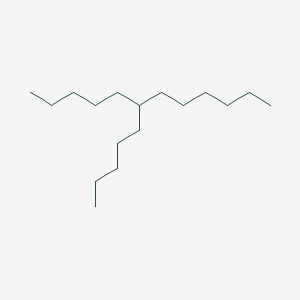
![3-[(3,7,11-Trimethyldodecyl)oxy]propanoic acid](/img/structure/B12574548.png)

![1,1'-Methylenebis[3-(2,4,6-trimethylphenyl)-2,3-dihydro-1H-imidazol-1-ium] dibromide](/img/structure/B12574560.png)
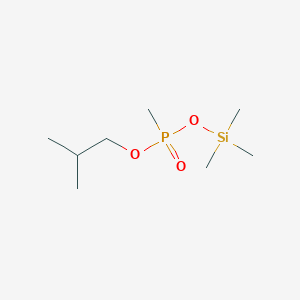
![(3R,4R,5R,6S,7R,9S,10E,11S,12R,14S)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-10-(2-methoxyethoxymethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B12574575.png)

![N,N-Diethyl-1-methyl-3-phenyl-1H-pyrazolo[3,4-B]quinolin-6-amine](/img/structure/B12574595.png)
![1H-Imidazo[1,5-a]pyrazolo[4,3-e]pyrazine(9CI)](/img/structure/B12574596.png)
